Ethyl 3-methyl-4-methoxy-d3-benzoate

Descripción

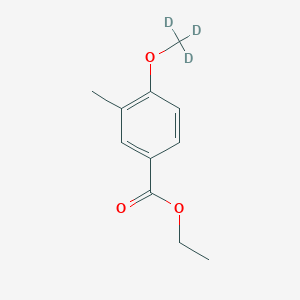

Ethyl 3-methyl-4-methoxy-d3-benzoate (C₁₁H₁₁D₃O₃) is a deuterated benzoate ester featuring a methoxy-d3 (OCD₃) group at the 4-position and a methyl group at the 3-position of the aromatic ring. The ethyl ester group distinguishes it from methyl ester analogs, influencing lipophilicity and hydrolysis stability. The deuterium substitution in the methoxy group is strategically employed to enhance spectroscopic utility, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling minimizes signal overlap and improves metabolic tracer studies .

This compound’s synthesis likely involves Williamson ether synthesis using deuterated methyl iodide (CD₃I) to introduce the OCD₃ group, followed by esterification with ethanol. Such deuteration protocols are standard in preparing isotopically labeled standards for analytical chemistry .

Propiedades

IUPAC Name |

ethyl 3-methyl-4-(trideuteriomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-5-6-10(13-3)8(2)7-9/h5-7H,4H2,1-3H3/i3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOFKKQGGVSOLX-HPRDVNIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-methoxy-d3-benzoate typically involves the esterification of 3-methyl-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methyl-4-methoxy-d3-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-methyl-4-methoxybenzoic acid.

Reduction: Formation of 3-methyl-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ethyl 3-methyl-4-methoxy-d3-benzoate is used in a variety of scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 3-methyl-4-methoxy-d3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Effects

The table below compares Ethyl 3-methyl-4-methoxy-d3-benzoate with six structurally related benzoate esters, highlighting substituent differences and their implications:

*Estimated based on non-deuterated analog (194.2 g/mol) + 3 deuterium atoms.

Key Observations:

- Deuterium Effects: The OCD₃ group in this compound increases molecular weight by ~3 amu compared to its non-deuterated counterpart, critical for distinguishing isotopic patterns in MS .

- Ester Group Stability : Ethyl esters exhibit slower hydrolysis rates than methyl esters under physiological conditions, enhancing in vivo stability for tracer applications .

- Substituent Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic substitution, while electron-donating groups (e.g., benzyloxy in ) enhance aromatic stability.

Physicochemical and Spectroscopic Properties

- Lipophilicity : Ethyl esters (logP ~2.5) are more lipophilic than methyl esters (logP ~2.0), improving membrane permeability.

- NMR : The OCD₃ group eliminates proton signals at ~3.8 ppm (methoxy-H), simplifying spectral interpretation .

- Melting Points : Methyl esters (e.g., , mp ~120°C) generally have higher melting points than ethyl analogs due to stronger crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.